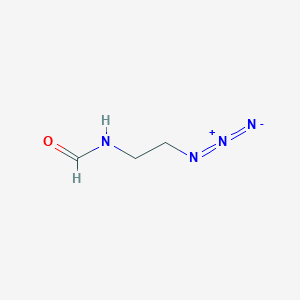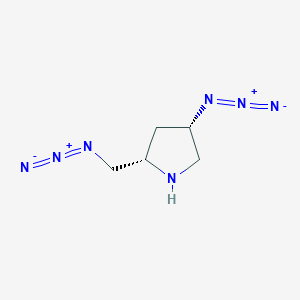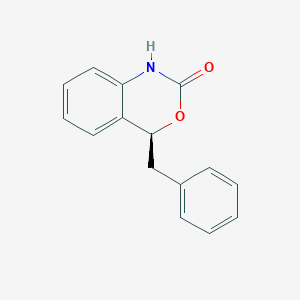![molecular formula C11H11Cl2NO2 B14186169 (3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile CAS No. 922735-28-2](/img/structure/B14186169.png)
(3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile is an organic compound characterized by the presence of a nitrile group, a hydroxyl group, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile typically involves the reaction of 2,4-dichlorobenzyl alcohol with a suitable nitrile precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- (3S)-4-[(2,3-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile
- (3S)-4-[(2,5-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile
- (3S)-4-[(2,6-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile
Uniqueness
(3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile is unique due to the specific positioning of the dichlorophenyl group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct biological activities and chemical properties compared to its analogs.
Properties
CAS No. |
922735-28-2 |
|---|---|
Molecular Formula |
C11H11Cl2NO2 |
Molecular Weight |
260.11 g/mol |
IUPAC Name |
(3S)-4-[(2,4-dichlorophenyl)methoxy]-3-hydroxybutanenitrile |
InChI |
InChI=1S/C11H11Cl2NO2/c12-9-2-1-8(11(13)5-9)6-16-7-10(15)3-4-14/h1-2,5,10,15H,3,6-7H2/t10-/m0/s1 |
InChI Key |
IYKHAWKQQZGKKJ-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)COC[C@H](CC#N)O |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COCC(CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene](/img/structure/B14186091.png)

![1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186099.png)

![6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14186110.png)



![1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol](/img/structure/B14186145.png)

![2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid](/img/structure/B14186152.png)
![1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one](/img/structure/B14186154.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-2-yl)methanone](/img/structure/B14186159.png)

